molecular formula C8H9ClF3NO B3010234 (R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride CAS No. 2408316-70-9

(R)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride

Cat. No.: B3010234
CAS No.: 2408316-70-9
M. Wt: 227.61
InChI Key: JDMQNFSWVGXQKQ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoroethylating agent.

    Amination: The amino group is introduced via a reductive amination process, where the intermediate is treated with an amine source under reducing conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
  • (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride
  • ®-4-(1-Amino-2,2,2-trifluoroethyl)aniline hydrochloride

Uniqueness

®-4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(1R)-1-amino-2,2,2-trifluoroethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7(12)5-1-3-6(13)4-2-5;/h1-4,7,13H,12H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMQNFSWVGXQKQ-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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